Pirenzepine hydrochloride monohydrate is a pharmacologically active compound primarily recognized for its role as a selective muscarinic antagonist, particularly targeting the M1 muscarinic acetylcholine receptor. This compound is utilized mainly in the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion and delay gastric emptying. The presence of the monohydrate form indicates that it contains one molecule of water for every molecule of pirenzepine hydrochloride, which can influence its solubility and stability.
Pirenzepine was first synthesized in the 1970s and has been the subject of various studies aimed at understanding its pharmacological properties and potential therapeutic applications. It is derived from tricyclic compounds and has been extensively researched for its effects on the gastrointestinal system.
Pirenzepine hydrochloride monohydrate is classified as:
The synthesis of pirenzepine hydrochloride monohydrate involves several key steps, primarily focusing on cyclization reactions using specific precursors. A notable method includes:
Recent patents have introduced novel synthetic routes that emphasize safety and efficiency:
Pirenzepine hydrochloride monohydrate has a complex tricyclic structure that contributes to its pharmacological activity. The molecular formula is .
Pirenzepine undergoes various chemical reactions, primarily involving rearrangements and cyclizations during synthesis. Notably:
The synthesis often employs techniques such as:
Pirenzepine acts as an antagonist at the M1 muscarinic receptors located in the gastric mucosa. By blocking these receptors, it effectively reduces gastric acid secretion and alleviates symptoms associated with peptic ulcers.
Pirenzepine hydrochloride monohydrate is primarily used in:
Additionally, ongoing research aims to explore its potential in treating other conditions related to cholinergic dysregulation, such as certain types of cognitive dysfunctions .
The synthesis of pirenzepine hydrochloride monohydrate (C₁₉H₂₁N₅O₂·2HCl·H₂O) has evolved significantly since its original patented route by Dr. Thomae GmbH. Early methods involved a multi-step sequence starting from 2-aminopyridine-3-carboxylic acid and anthranilic acid derivatives, culminating in the formation of the tricyclic benzodiazepinone core through high-temperature cyclization. Subsequent N-alkylation with 2-chloro-1-(4-methylpiperazin-1-yl)ethanone introduced the critical acetylcholine-mimetic side chain [1] [5]. Alternative pathways emerged in Chinese patents (e.g., CN104892596A), which claimed improved yields via solvent optimization. These protocols employed aprotic solvents like tetrahydrofuran or acetone under reflux conditions (60–80°C) to facilitate nucleophilic substitution, reducing dimeric byproducts by 12–15% compared to early methods [5]. A key advancement involved the dihydrochloride salt formation step, where early protocols utilized concentrated HCl at ambient temperature, while later patents (e.g., Suzhou Homesun) controversially employed 36% HCl under high-pressure conditions (120°C, 3 MPa) [1] [2].
Table 1: Evolution of Pirenzepine Synthesis Protocols
Developmental Phase | Key Reagents/Conditions | Yield Improvement | Notable Limitations |
---|---|---|---|
Original (Thomae GmbH) | Toluene reflux, ambient HCl salt formation | Baseline | Low cyclization efficiency (≤55%) |
Intermediate optimizations | THF/DMF solvents, controlled alkylation (50°C) | +18–22% | Residual solvent contamination |
High-pressure methods (Suzhou Homesun) | 36% HCl, 120°C, 3 MPa | +30% | Quantitative rearrangement to benzimidazole |
Under aggressive hydrochloride salt-forming conditions, pirenzepine undergoes an unexpected ring contraction to a pharmacologically inactive benzimidazole derivative (compound 4). This rearrangement initiates through lactam hydrolysis in concentrated HCl (≥6 M), generating an unstable amino-keto intermediate. Spontaneous intramolecular condensation then forms a fused quinazolinone system, as confirmed by ¹⁵N-NMR and [¹⁸O]-labeling studies [1] [2]. Kinetic analysis reveals pseudo-first-order behavior (k = 1.8 × 10⁻³ min⁻¹ at 75°C), with an activation energy of 83.2 ± 1.9 kJ/mol—consistent with amide bond cleavage as the rate-limiting step. Notably, the rearrangement is thermodynamically favored (ΔG = -179 kJ/mol, MMFF94 calculations), explaining its irreversibility [1]. Structurally analogous compounds like telenzepine undergo identical rearrangements (5), confirmed by X-ray crystallography. This reactivity extends to other acyl-diazepinones (AF-DX 116, AF-DX 384), suggesting a broader vulnerability in this chemical class [2].
Proposed Rearrangement Mechanism:
The stability of pirenzepine dihydrochloride is critically dependent on HCl concentration and temperature during salt formation. Under standard gastric acid conditions (0.08 M HCl, 37°C), <1% rearrangement occurs over 6 hours due to slow hydrolysis kinetics. However, industrial-scale conditions using concentrated HCl (≥6 M) at elevated temperatures (55–75°C) drive near-quantitative conversion to the benzimidazole byproduct within hours [1] [2]. Thermal stability assessments show that solid-state pirenzepine dihydrochloride remains intact at 100°C for 12 hours, confirming that rearrangement requires aqueous acidic media. Solvent-mediated degradation is documented in dichloromethane, where nucleophilic substitution yields chloromethyl derivatives (6) [1]. Crystallographic analysis of the monohydrate form reveals extended hydrogen-bonding networks (O–H⋯Cl, N–H⋯O) between the protonated piperazine, water molecules, and chloride ions, contributing to crystalline stability under non-acidic conditions [3] [6].
Table 2: Stability Assessment Under Stress Conditions
Stress Factor | Conditions | Degradation Products | Structural Impact |
---|---|---|---|
Concentrated HCl | 6 M HCl, 75°C, 12h | Benzimidazole derivative 4 (100%) | Scaffold rearrangement (lactam → quinazolinone) |
Simulated gastric fluid | 0.08 M HCl + pepsin, 37°C, 6h | None detected (<0.5%) | Structurally stable |
Anhydrous heat | 100°C solid state, 12h | None detected | No rearrangement |
Dichloromethane | Recrystallization | Chloromethyl adduct 6 | Solvent incorporation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7